
4-(3-Fluorophenyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(3-Fluorophényl)pipéridin-2-one est un composé chimique qui appartient à la classe des pipéridines, qui sont des composés hétérocycliques à six chaînons contenant un atome d'azote. Ce composé est caractérisé par la présence d'un atome de fluor lié au cycle phényle en position trois et d'une partie pipéridin-2-one. Les dérivés de la pipéridine sont importants en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques et de leurs activités biologiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la 4-(3-Fluorophényl)pipéridin-2-one peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation de précurseurs appropriés dans des conditions spécifiques. Par exemple, la réaction du 3-fluorobenzaldéhyde avec la pipéridine en présence d'un catalyseur approprié peut conduire à la formation du composé souhaité .
Méthodes de production industrielle : La production industrielle de la 4-(3-Fluorophényl)pipéridin-2-one implique généralement des voies de synthèse optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de systèmes catalytiques avancés et de réacteurs à flux continu pour améliorer l'efficacité réactionnelle et la capacité de mise à l'échelle .
Analyse Des Réactions Chimiques
Types de réactions : La 4-(3-Fluorophényl)pipéridin-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire des dérivés alcooliques .
4. Applications de la recherche scientifique
La 4-(3-Fluorophényl)pipéridin-2-one a un large éventail d'applications dans la recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de molécules plus complexes et est utilisée dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Elle est explorée pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-(3-Fluorophényl)pipéridin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des récepteurs ou des enzymes, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies des maladies, conduisant à des effets thérapeutiques .
Composés similaires :
- 4-(4-Fluorophényl)pipéridin-2-one
- 4-(2-Fluorophényl)pipéridin-2-one
- 4-(3-Chlorophényl)pipéridin-2-one
Comparaison : La 4-(3-Fluorophényl)pipéridin-2-one est unique en raison de la position spécifique de l'atome de fluor sur le cycle phényle, ce qui peut influencer sa réactivité chimique et son activité biologique. Comparé à ses analogues, ce composé peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un candidat précieux pour des applications spécifiques .
Applications De Recherche Scientifique
4-(3-Fluorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 4-(4-Fluorophenyl)piperidin-2-one
- 4-(2-Fluorophenyl)piperidin-2-one
- 4-(3-Chlorophenyl)piperidin-2-one
Comparison: 4-(3-Fluorophenyl)piperidin-2-one is unique due to the specific position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications .
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H12FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-3,6,9H,4-5,7H2,(H,13,14) |
Clé InChI |
PJWVEXWFDLUEEY-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)CC1C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



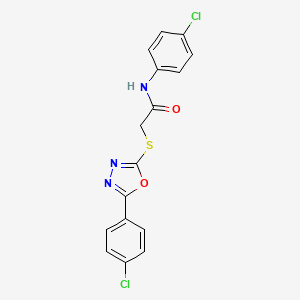
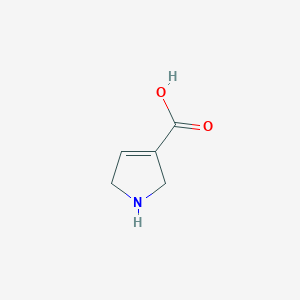
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
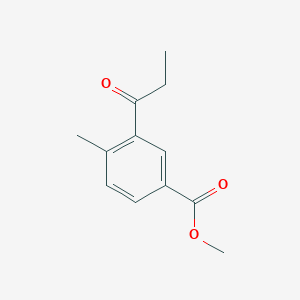
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
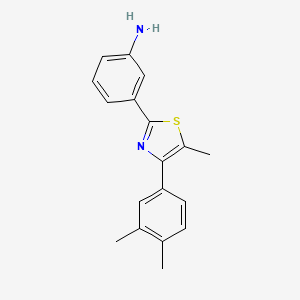

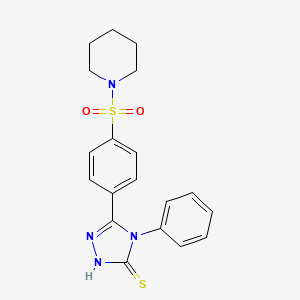
![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
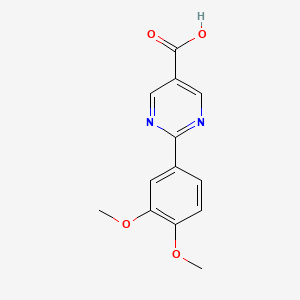
![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine](/img/structure/B11765868.png)
